molecular formula C18H16O5 B3058950 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one CAS No. 93097-20-2

2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one

Cat. No. B3058950
CAS RN: 93097-20-2
M. Wt: 312.3 g/mol
InChI Key: SMDGCFJQVYCATD-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and any catalysts used.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties could include acidity/basicity, redox potential, and reactivity with common reagents.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from Isovanillin : A study described the synthesis of 2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one from isovanillin. This involved the use of O-allylphenol prepared from isovanillin, which reacted with various α-bromoacetophenones. The process included isomerization of an allylic double bond and a carbanion–olefin intramolecular cyclization reaction, followed by oxidation with DDQ (Li et al., 2009).

Structural Analysis and Derivatives

  • Structure of Related Compounds : The structure of a related compound, 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-6,8-dimethoxy-4H-chromen-4-one, was analyzed, focusing on the planarity of the molecule and the positions of methyl groups. This structural analysis can provide insights into the properties and potential applications of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one (Watson et al., 1991).

Biological Activities and Applications

  • Potential as COX-2 Inhibitor : A study investigated the molecular characterization and biological activity of a derivative of 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one. The compound was evaluated as a novel selective COX-2 inhibitor, which is relevant in the context of anti-inflammatory and analgesic drug development (Rullah et al., 2015).

Conformational and Physical Studies

  • Conformational Studies : Research on similar compounds, like the 3-benzylchroman-4-ones, which share structural similarities with 2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one, revealed insights into the impact of OH substitution on molecular conformation. This is critical for understanding the physical and chemical properties of the compound (Salam et al., 2021).

Safety And Hazards

This would involve any known health risks associated with the compound, as well as precautions to take when handling it. It could also include information on how to safely dispose of the compound.


Future Directions

This could include potential applications for the compound, areas where further research is needed, or ways the compound’s synthesis could be improved.


properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-4-6-13-12(8-10)16(19)17(20)18(23-13)11-5-7-14(21-2)15(9-11)22-3/h4-9,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDGCFJQVYCATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350982
Record name ST056253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-3-hydroxy-6-methylchromen-4-one

CAS RN

93097-20-2
Record name ST056253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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